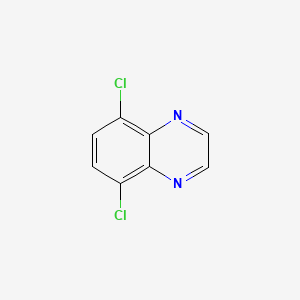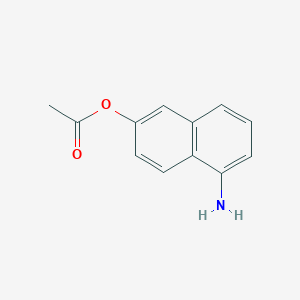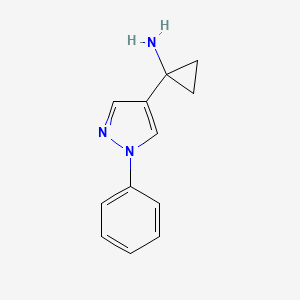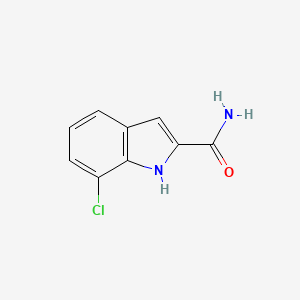
5,8-Dichloroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dichloroquinoxaline is a nitrogen-containing heterocyclic compound, characterized by a fused benzene and pyrazine ring structure. This compound is part of the quinoxaline family, which is known for its significant biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloroquinoxaline typically involves the reaction of 5,8-dichloro-1,2-diaminobenzene with glyoxal or its derivatives. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction yields this compound as a crystalline solid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 5,8-Dichloroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 5 and 8 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides, amines, or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products:
Substituted Quinoxalines: Products formed by nucleophilic substitution.
Quinoxaline N-oxides: Products formed by oxidation.
Dihydroquinoxalines: Products formed by reduction
Aplicaciones Científicas De Investigación
5,8-Dichloroquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, tuberculosis, and viral infections.
Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors
Mecanismo De Acción
The mechanism of action of 5,8-Dichloroquinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition of enzyme activity, receptor modulation, or DNA intercalation.
Pathways Involved: It can affect various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction, resulting in its biological effects
Comparación Con Compuestos Similares
- 2,3-Dichloroquinoxaline
- 6,7-Dichloroquinoxaline
- 5,6,7,8-Tetrachloroquinoxaline
Comparison: 5,8-Dichloroquinoxaline is unique due to its specific substitution pattern, which influences its reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H4Cl2N2 |
|---|---|
Peso molecular |
199.03 g/mol |
Nombre IUPAC |
5,8-dichloroquinoxaline |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H |
Clave InChI |
YCSWBBYHGSNDPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1Cl)N=CC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11900546.png)




![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B11900582.png)
![4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11900583.png)
![6-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B11900586.png)

![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11900596.png)
![8-Methyl-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B11900597.png)



